4,6-Dinitro-1,3-benzenedicarbonyl chloride
Overview
Description
4,6-Dinitro-1,3-benzenedicarbonyl chloride is an organic compound with the chemical formula C8H2Cl2N2O6. It is a derivative of benzene, characterized by the presence of two nitro groups and two carbonyl chloride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dinitro-1,3-benzenedicarbonyl chloride can be synthesized through the nitration of 1,3-benzenedicarbonyl chloride. The nitration process involves the introduction of nitro groups into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 6 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-1,3-benzenedicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the nitro groups.
Reduction Reactions: Products include 4,6-diamino-1,3-benzenedicarbonyl chloride.
Hydrolysis: Products include 4,6-dinitro-1,3-benzenedicarboxylic acid.
Scientific Research Applications
4,6-Dinitro-1,3-benzenedicarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitro-1,3-benzenedicarbonyl chloride involves its reactivity with nucleophiles and reducing agents. The nitro groups are electron-withdrawing, making the compound highly reactive towards nucleophilic substitution. The carbonyl chloride groups are also reactive, undergoing hydrolysis to form carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitro-1,3-benzenedicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
4,6-Diamino-1,3-benzenedicarbonyl chloride: Similar structure but with amino groups instead of nitro groups.
1,3-Benzenedicarbonyl chloride: Parent compound without nitro groups.
Uniqueness
4,6-Dinitro-1,3-benzenedicarbonyl chloride is unique due to the presence of both nitro and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJAHSGPQFJMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372775 | |
Record name | 4,6-Dinitrobenzene-1,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-42-8 | |
Record name | 4,6-Dinitrobenzene-1,3-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.